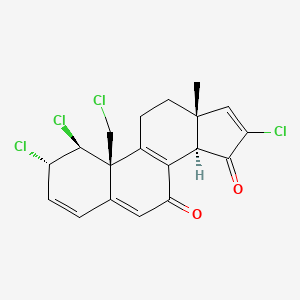
Clionastatin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clionastatin B is an androstanoid that is androsta-3,5,8,16-tetraene substituted by chloro groups at positions 1, 2, 16 and 19 and oxo groups at positions 7 and 15 (the 1beta,2alpha stereoisomer). It is isolated from burrowing sponge Cliona nigricans and exhibits cytotoxic efficacy. It has a role as a metabolite and an antineoplastic agent. It is a 15-oxo steroid, a 7-oxo steroid, an androstanoid and a chlorinated steroid.
Wissenschaftliche Forschungsanwendungen
Synthesis of Clionastatin B
The synthesis of this compound has been a focal point in organic chemistry due to its complex structure characterized by multiple chlorine substituents. Various synthetic approaches have been developed, highlighting the challenges and innovations in creating this compound.
Total Synthesis Approaches
- Asymmetric Total Synthesis : The first total synthesis of this compound was achieved using a convergent, radical fragment coupling approach. This method involved several key transformations, including an Ireland-Claisen rearrangement and a diastereoselective olefin dichlorination. Notably, the synthesis confirmed that the true structure of this compound is a C14 epimer of previously proposed structures .
- Two-Stage Synthesis : A recent study developed a two-stage chlorination-oxidation strategy that efficiently synthesized this compound from inexpensive testosterone. This method included conformationally controlled dichlorination and regioselective oxygenation, which were critical for achieving the desired stereochemistry and oxidation levels .
| Synthesis Method | Key Features |
|---|---|
| Asymmetric Total | Convergent approach; Ireland-Claisen rearrangement; confirmed C14 epimer structure |
| Two-Stage Chlorination | Utilized inexpensive testosterone; stereoselective dichlorination; regioselective oxygenation |
Biological Activities
This compound exhibits notable biological activities that suggest potential therapeutic applications:
Cytotoxicity
Studies have demonstrated that this compound possesses significant cytotoxic properties against various cancer cell lines. The compound's unique chlorinated structure may contribute to its ability to disrupt cellular processes, making it a candidate for further investigation in cancer therapy .
Antimicrobial Properties
Research indicates that this compound has antimicrobial effects, particularly against certain bacterial strains. This property positions it as a potential lead compound for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Potential Therapeutic Uses
Given its biological activities, this compound holds promise in several therapeutic areas:
- Cancer Treatment : The cytotoxicity profile of this compound suggests it could be developed into an anticancer agent, warranting further preclinical and clinical studies to evaluate its efficacy and safety.
- Antimicrobial Drug Development : The antimicrobial properties may lead to the formulation of new treatments for bacterial infections, particularly those resistant to current antibiotics.
Case Studies and Research Findings
Several studies have contributed to understanding the applications of this compound:
- In a study published in the Journal of the American Chemical Society, researchers reported on the asymmetric total synthesis of Clionastatins A and B, emphasizing their structural elucidation and potential applications in drug development .
- Another research article detailed the two-stage synthesis method that not only confirmed the structural integrity of this compound but also highlighted its biological relevance through various assays .
Eigenschaften
Molekularformel |
C19H16Cl4O2 |
|---|---|
Molekulargewicht |
418.1 g/mol |
IUPAC-Name |
(1S,2S,10S,13S,14R)-1,2,16-trichloro-10-(chloromethyl)-13-methyl-2,11,12,14-tetrahydro-1H-cyclopenta[a]phenanthrene-7,15-dione |
InChI |
InChI=1S/C19H16Cl4O2/c1-18-5-4-10-14(15(18)16(25)12(22)7-18)13(24)6-9-2-3-11(21)17(23)19(9,10)8-20/h2-3,6-7,11,15,17H,4-5,8H2,1H3/t11-,15+,17+,18+,19-/m0/s1 |
InChI-Schlüssel |
ZNBLDVJPJJWYKW-QWJXWIJWSA-N |
Isomerische SMILES |
C[C@]12CCC3=C([C@@H]1C(=O)C(=C2)Cl)C(=O)C=C4[C@@]3([C@@H]([C@H](C=C4)Cl)Cl)CCl |
Kanonische SMILES |
CC12CCC3=C(C1C(=O)C(=C2)Cl)C(=O)C=C4C3(C(C(C=C4)Cl)Cl)CCl |
Synonyme |
clionastatin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















